![molecular formula C7H5BrN2O B1603420 3-Bromofuro[3,2-c]piridin-4-amina CAS No. 799293-73-5](/img/structure/B1603420.png)

3-Bromofuro[3,2-c]piridin-4-amina

Descripción general

Descripción

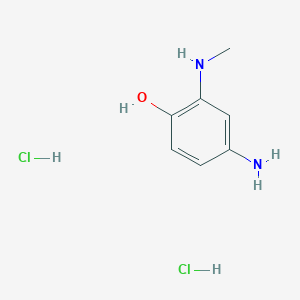

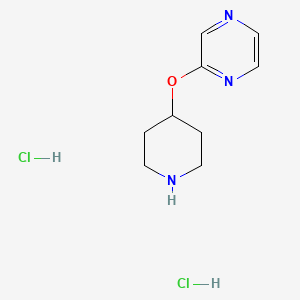

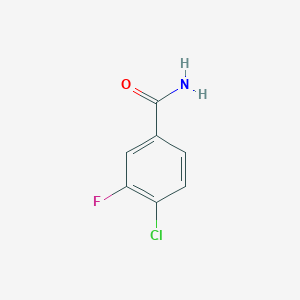

3-Bromofuro[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 g/mol .

Synthesis Analysis

The synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine involves heating 3-bromo-4-chlorofuro[3,2-c]pyridine with concentrated aqueous ammonia in 1,4-dioxane at 150°C for 72 hours .Molecular Structure Analysis

The molecular structure of 3-Bromofuro[3,2-c]pyridin-4-amine consists of 11 heavy atoms, 9 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical and Chemical Properties Analysis

3-Bromofuro[3,2-c]pyridin-4-amine has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.7 . It has a water solubility of 0.358 mg/ml .Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de 3-Bromofuro[3,2-c]piridin-4-amina. A continuación, se presentan algunas aplicaciones únicas clasificadas en diferentes campos:

Gestión de la Diabetes

Este compuesto se ha estudiado por su potencial para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso en la prevención y el tratamiento de trastornos como la hiperglucemia, la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética, la hipertrigliceridemia, la resistencia a la insulina, la intolerancia a la glucosa, la hiperlipidemia, las enfermedades cardiovasculares y la hipertensión .

Ciencia de los Materiales

Los científicos tienen experiencia con este compuesto en diversas áreas de investigación en ciencia de los materiales .

Cromatografía y Espectrometría de Masas

Se utiliza en soluciones de investigación en ciencias de la vida relacionadas con la cromatografía y la espectrometría de masas .

Producción Biofarmacéutica

El compuesto encuentra aplicaciones en los procesos de producción biofarmacéutica .

Seguridad y Entorno Controlado

Es relevante en entornos controlados de seguridad y soluciones de sala limpia .

Ciencia Avanzada de las Baterías

Existe una posible aplicación en la ciencia avanzada de las baterías debido a sus propiedades químicas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-Bromofuro[3,2-c]pyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine has shown interactions with other biomolecules, such as receptors and transporters, affecting their function and regulation.

Cellular Effects

The effects of 3-Bromofuro[3,2-c]pyridin-4-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromofuro[3,2-c]pyridin-4-amine can modulate the activity of signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-Bromofuro[3,2-c]pyridin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its inhibition of CYP1A2 results from direct binding to the enzyme’s active site, preventing substrate access . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromofuro[3,2-c]pyridin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Bromofuro[3,2-c]pyridin-4-amine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Bromofuro[3,2-c]pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, 3-Bromofuro[3,2-c]pyridin-4-amine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where specific dosages result in significant changes in cellular and metabolic functions.

Metabolic Pathways

3-Bromofuro[3,2-c]pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of CYP1A2 affects the metabolism of drugs and other compounds, leading to changes in their bioavailability and activity . Additionally, 3-Bromofuro[3,2-c]pyridin-4-amine can influence the levels of specific metabolites by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of 3-Bromofuro[3,2-c]pyridin-4-amine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and function.

Subcellular Localization

3-Bromofuro[3,2-c]pyridin-4-amine exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall function within the cell.

Propiedades

IUPAC Name |

3-bromofuro[3,2-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWQPZKVGXRJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1OC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593952 | |

| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799293-73-5 | |

| Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

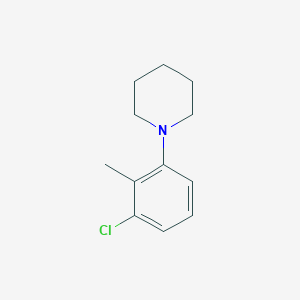

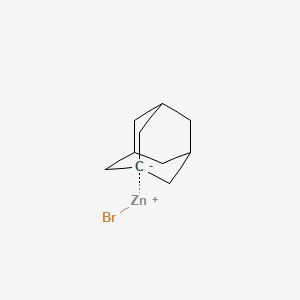

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

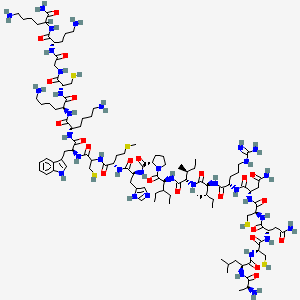

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)